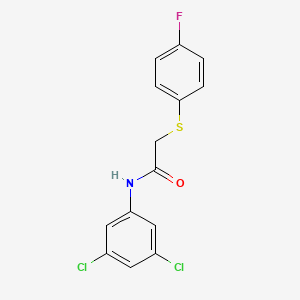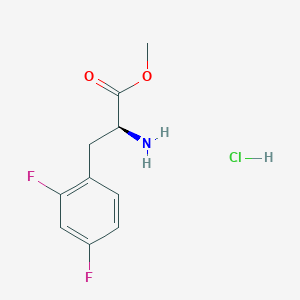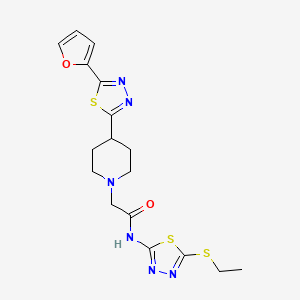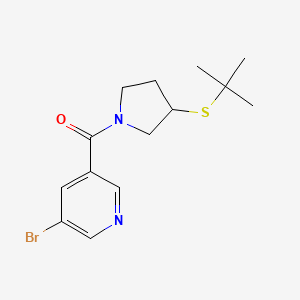
(5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a pyrrolidine-based molecule that has a unique structure, which makes it an attractive target for drug design and development.
Wissenschaftliche Forschungsanwendungen
Type II Diabetes Mellitus Treatment
This compound has been studied for its potential in treating Type II diabetes mellitus. Researchers have synthesized novel pyrimidine-based thiourea compounds, which include the (5-Bromopyridin-3-yl) moiety, and investigated their enzyme inhibitory potential against α-glucosidase . This enzyme is crucial in carbohydrate digestion, and its inhibition can help manage blood sugar levels in diabetic patients. The compounds showed better inhibition than the reference drug acarbose, indicating a promising avenue for diabetes treatment .
Enzyme Inhibition for Drug Discovery
The enzyme inhibitory properties of this compound extend beyond diabetes treatment. It can be used as a pharmacophore for drug discovery, particularly in identifying new inhibitors for enzymes that are therapeutic targets for various diseases . This includes enzymes involved in bacterial, fungal, viral infections, and cancer .
Biological Activity Profiling
The compound’s structure allows it to be used in biological activity profiling, where it can help identify various biological activities such as antibacterial, antitumor, antifungal, antidepressant, and antiviral effects . This is crucial for the early stages of drug development.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are essential for understanding the relationship between chemical structure and biological activity. The compound can be used in QSAR studies to develop predictive models that can guide the synthesis of new compounds with desired biological activities .
Synthesis of Analogs for Pharmacological Studies
The compound serves as a key building block for the synthesis of a variety of analogs. These analogs can be tested for a range of pharmacological effects, including analgesic, anti-inflammatory, and carbonic anhydrase inhibitory activities . This helps in expanding the drug discovery process.
α- and β-Glucosidase Inhibitors
Apart from α-glucosidase, the compound can also be explored for its potential as a β-glucosidase inhibitor. These enzymes play a role in various metabolic pathways, and their inhibition can be beneficial in treating metabolic disorders .
Metal Complex Formation
Thiourea derivatives, which can be synthesized from this compound, have the ability to form metal complexes. These complexes can exhibit unique properties and can be studied for their potential as new materials or catalysts .
Pharmacophore Development
The compound’s structure contains pharmacophoric elements that are important for the development of new drugs. It can be used in the design and synthesis of new compounds that can interact with specific biological targets .
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl)-(3-tert-butylsulfanylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2OS/c1-14(2,3)19-12-4-5-17(9-12)13(18)10-6-11(15)8-16-7-10/h6-8,12H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBXZRXAHJIRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CCN(C1)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


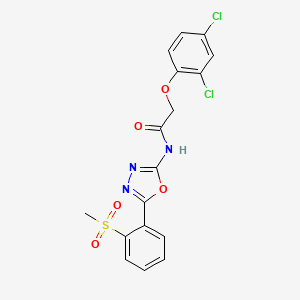
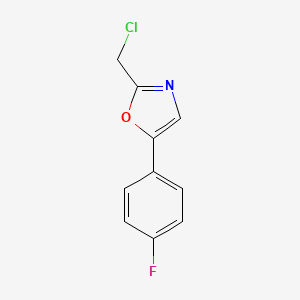

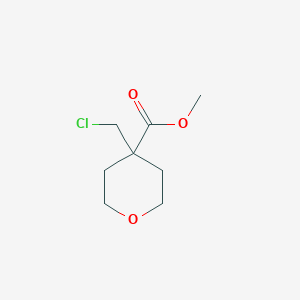
![N-(4-bromo-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2877567.png)
![ethyl 3-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2877568.png)
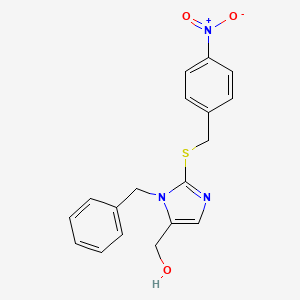
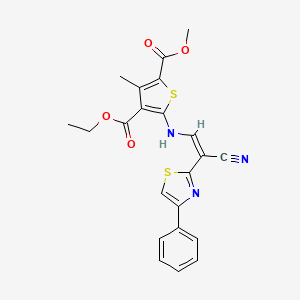
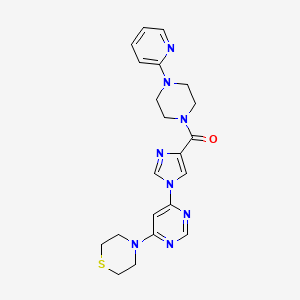
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2877576.png)
